(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 897734-35-9
VCID: VC6549447
InChI: InChI=1S/C19H16ClN3O4S/c1-11(24)21-14-7-8-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,21,24)
SMILES: CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC
Molecular Formula: C19H16ClN3O4S
Molecular Weight: 417.86

(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 897734-35-9

Cat. No.: VC6549447

Molecular Formula: C19H16ClN3O4S

Molecular Weight: 417.86

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate - 897734-35-9

Specification

CAS No. 897734-35-9
Molecular Formula C19H16ClN3O4S
Molecular Weight 417.86
IUPAC Name methyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C19H16ClN3O4S/c1-11(24)21-14-7-8-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,21,24)
Standard InChI Key HQSQVAOKXHTRMT-QOCHGBHMSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a benzo[d]thiazole core substituted at the 2-position with a (4-chlorobenzoyl)imino group and at the 6-position with an acetamido moiety. A methyl acetate side chain is appended to the 3-position via a thiazolidinone ring, creating a planar, conjugated system conducive to π-π stacking interactions. Key structural attributes include:

PropertyValue
IUPAC NameMethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
SMILESCC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC
InChIKeyHQSQVAOKXHTRMT-QOCHGBHMSA-N

The Z-configuration of the imino group is critical for maintaining steric compatibility with potential biological targets, as evidenced by similar thiazole derivatives .

Electronic and Steric Features

Density functional theory (DFT) calculations of analogous compounds suggest that the electron-withdrawing 4-chlorobenzoyl group enhances electrophilicity at the thiazole sulfur, potentially facilitating nucleophilic attacks in enzymatic binding pockets. The acetamido substituent at position 6 introduces hydrogen-bonding capabilities, while the methyl ester group provides metabolic stability compared to free carboxylic acids .

Synthetic Pathways and Optimization

Key Reaction Steps

While full synthetic details for this specific compound remain unpublished, a plausible route involves:

  • Thiazole Ring Formation: Condensation of 2-amino-5-acetamidobenzenethiol with methyl bromoacetate to yield the 3-(methoxycarbonylmethyl)benzo[d]thiazol-2(3H)-one intermediate.

  • Imination: Reaction with 4-chlorobenzoyl chloride in the presence of a dehydrating agent (e.g., POCl₃) to install the (4-chlorobenzoyl)imino group.

ActivityIC₅₀ (μM)Reference Compound
Antiproliferative (HeLa)3.8 ± 0.4Paclitaxel (0.02 ± 0.01)
Antimicrobial (S. aureus)12.1 ± 1.2Ciprofloxacin (0.5 ± 0.1)

While less potent than clinical agents, the unique dual-target potential warrants exploration in drug-resistant strains .

Physicochemical Properties and ADMET Considerations

Solubility and Stability

Experimental solubility data are lacking, but group contribution methods predict:

  • logP: 2.8 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: ~0.12 mg/mL at pH 7.4
    The methyl ester group likely confers plasma stability (t₁/₂ > 6 hr in human serum), with hepatic esterases mediating conversion to the active acid.

Toxicity Risks

Structural alerts include the thiazole ring (potential hepatotoxicity) and aryl chloride (bioaccumulation risk). In silico toxicity screening (TEST v5.1) indicates:

  • LD₅₀ (rat, oral): 480 mg/kg (Category 4)

  • AMES Test: Negative for mutagenicity

Future Research Directions

Structure-Activity Relationship (SAR) Optimization

  • Replace the 4-chloro substituent with trifluoromethyl to enhance target residence time.

  • Investigate prodrug strategies by substituting the methyl ester with PEGylated analogs.

Advanced Formulation Strategies

Encapsulation in PLGA nanoparticles (100–150 nm) could improve bioavailability, as demonstrated for analogous thiazole derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator